2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid
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Overview
Description
2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol It is characterized by the presence of a methoxypyridine ring attached to an acetic acid moiety through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid typically involves the reaction of 2-methoxypyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the methoxy group of the pyridine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. Additionally, the acetic acid group can participate in ionic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxypyridin-4-yl)acetic acid: Similar structure but lacks the methoxy linkage.
4-Methoxypyridine-2-carboxylic acid: Contains a carboxylic acid group directly attached to the pyridine ring.
2-Chloro-4-methoxypyridine: Similar pyridine ring structure with a chloro substituent instead of the acetic acid moiety.
Uniqueness
2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid is unique due to the presence of both a methoxypyridine ring and an acetic acid moiety connected through a methoxy linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(2-methoxypyridin-4-yl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8-4-7(2-3-10-8)5-14-6-9(11)12/h2-4H,5-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXIALUMLBPJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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